molecular formula C12H11NOS B15046712 (E)-N-[2-Phenyl-1-(thiophen-2-YL)ethylidene]hydroxylamine

(E)-N-[2-Phenyl-1-(thiophen-2-YL)ethylidene]hydroxylamine

Cat. No.: B15046712
M. Wt: 217.29 g/mol
InChI Key: YUFSIOKDHLZVNH-QBFSEMIESA-N
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Description

(E)-N-[2-Phenyl-1-(thiophen-2-YL)ethylidene]hydroxylamine is an organic compound that features a phenyl group, a thiophene ring, and a hydroxylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[2-Phenyl-1-(thiophen-2-YL)ethylidene]hydroxylamine typically involves the condensation of 2-phenyl-1-(thiophen-2-yl)ethanone with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[2-Phenyl-1-(thiophen-2-YL)ethylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The phenyl and thiophene rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

The major products formed from these reactions include oximes, amines, and various substituted aromatic compounds.

Scientific Research Applications

(E)-N-[2-Phenyl-1-(thiophen-2-YL)ethylidene]hydroxylamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in organic synthesis.

Mechanism of Action

The mechanism of action of (E)-N-[2-Phenyl-1-(thiophen-2-YL)ethylidene]hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The phenyl and thiophene rings contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like 2-phenylthiophene and 2-thiophenecarboxaldehyde share structural similarities.

    Hydroxylamine derivatives: Compounds such as N-hydroxybenzylideneamine and N-hydroxyacetophenone.

Uniqueness

(E)-N-[2-Phenyl-1-(thiophen-2-YL)ethylidene]hydroxylamine is unique due to the combination of its phenyl, thiophene, and hydroxylamine moieties, which confer distinct chemical reactivity and potential biological activity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H11NOS

Molecular Weight

217.29 g/mol

IUPAC Name

(NZ)-N-(2-phenyl-1-thiophen-2-ylethylidene)hydroxylamine

InChI

InChI=1S/C12H11NOS/c14-13-11(12-7-4-8-15-12)9-10-5-2-1-3-6-10/h1-8,14H,9H2/b13-11-

InChI Key

YUFSIOKDHLZVNH-QBFSEMIESA-N

Isomeric SMILES

C1=CC=C(C=C1)C/C(=N/O)/C2=CC=CS2

Canonical SMILES

C1=CC=C(C=C1)CC(=NO)C2=CC=CS2

Origin of Product

United States

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